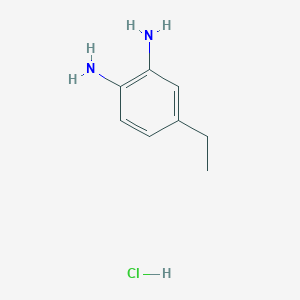

4-Ethylbenzene-1,2-diamine hydrochloride

CAS No.:

Cat. No.: VC13580562

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2 |

|---|---|

| Molecular Weight | 172.65 g/mol |

| IUPAC Name | 4-ethylbenzene-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,9-10H2,1H3;1H |

| Standard InChI Key | DLQOZDPAWHNICK-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=C(C=C1)N)N.Cl |

| Canonical SMILES | CCC1=CC(=C(C=C1)N)N.Cl |

Introduction

4-Ethylbenzene-1,2-diamine hydrochloride is an organic compound with significant applications in chemical synthesis and biological research. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and an ethyl group is attached to the fourth carbon atom. The compound is commonly used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Synthesis

The synthesis of 4-Ethylbenzene-1,2-diamine hydrochloride typically involves:

-

Nitration: Ethylbenzene is nitrated to form 4-ethyl-1,2-dinitrobenzene.

-

Reduction: The nitro groups are reduced to amino groups using reducing agents like iron powder and hydrochloric acid.

-

Hydrochloride Formation: The resulting diamine is treated with hydrochloric acid to form the hydrochloride salt.

Cytotoxicity

Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.

Enzyme Interaction

The compound may interact with enzymes, potentially inhibiting their activity, which could lead to various biological effects.

Chemical Synthesis

Used as an intermediate in the synthesis of dyes and pharmaceuticals.

Biological Research

Employed in the study of enzyme inhibition and as a building block for bioactive molecules.

Industrial Applications

Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Toxicology

The safety profile of this compound is essential for its application in therapeutic contexts. While it may exhibit some cytotoxic properties at high concentrations, it has low acute toxicity levels based on LD50 values in animal studies. Long-term exposure studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

4-Ethylbenzene-1,2-diamine hydrochloride is unique due to the presence of the ethyl group, which influences its reactivity and interaction with other molecules compared to its methyl, chloro, and nitro analogs.

Data Tables

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume